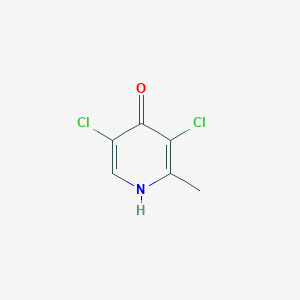
3,5-Dichloro-2-methylpyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-methylpyridin-4-ol is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a methyl group at the 2nd position, and a hydroxyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2-methylpyridin-4-ol can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridin-4-ol using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.
Another method involves the Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the chlorine atoms at the 3rd and 5th positions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced equipment to control reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
化学反応の分析
反応の種類
3,5-ジクロロ-2-メチルピリジン-4-オールは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを生成します。
還元: この化合物は還元されて塩素原子を除去したり、ヒドロキシル基を水素原子に変換したりできます。
置換: 塩素原子は、アミン、チオール、アルキル基などの他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは触媒存在下での水素ガスなどの還元剤を使用できます。
置換: 求核置換反応には、通常、ナトリウムアミドや有機リチウム化合物などの試薬が関与します。
生成される主な生成物
酸化: 3,5-ジクロロ-2-メチルピリジン-4-オンの生成。
還元: 3,5-ジクロロ-2-メチルピリジンの生成。
置換: 使用する求核剤に応じて、さまざまな置換ピリジンの生成。
4. 科学研究への応用
3,5-ジクロロ-2-メチルピリジン-4-オールは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成の中間体として使用されます。
生物学: 抗菌性や抗真菌性など、潜在的な生物活性について調査されています。
医学: 特に新規治療薬の設計における、創薬における潜在的な用途が調査されています。
産業: 農薬やその他の特殊化学品の製造に使用されます。
科学的研究の応用
3,5-Dichloro-2-methylpyridin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
3,5-ジクロロ-2-メチルピリジン-4-オールの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、化合物が使用される特定の用途と状況によって異なります。
類似化合物との比較
類似化合物
3,5-ジクロロ-4-メチルピリジン-2-オール: 構造が似ていますが、メチル基とヒドロキシル基が入れ替わっています。
2-アミノ-3,5-ジクロロ-4-メチルピリジン: ヒドロキシル基ではなくアミノ基を含んでいます。
2,4-ジクロロ-3-メチルピリジン: 4位にヒドロキシル基がありません。
独自性
3,5-ジクロロ-2-メチルピリジン-4-オールは、その特定の置換パターンによって独特であり、独特の化学的および生物学的特性を与えています。
特性
分子式 |
C6H5Cl2NO |
|---|---|
分子量 |
178.01 g/mol |
IUPAC名 |
3,5-dichloro-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5Cl2NO/c1-3-5(8)6(10)4(7)2-9-3/h2H,1H3,(H,9,10) |
InChIキー |
QNKMVTVSNLLVRV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=CN1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


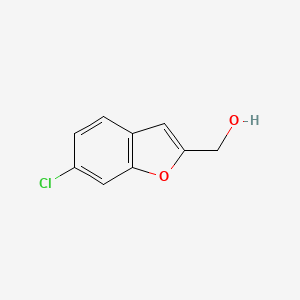

![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)
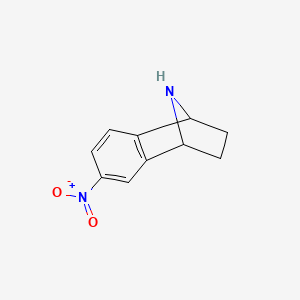
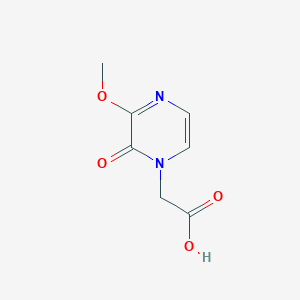

![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)
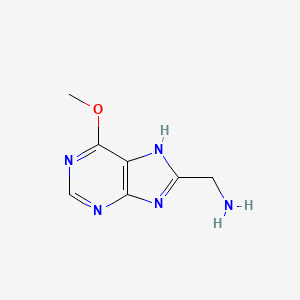
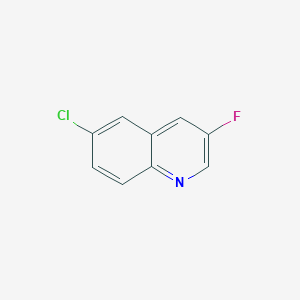
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)

